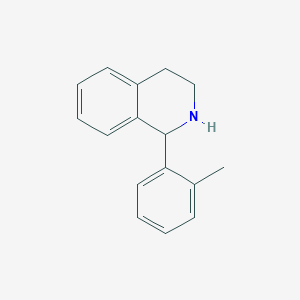

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 2-methylphenyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. For instance, the reaction of 2-methylbenzaldehyde with 2-phenylethylamine under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. Additionally, catalytic hydrogenation of isoquinoline derivatives can also be employed to produce tetrahydroisoquinolines on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can further saturate the ring system.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: Halogenated or alkylated tetrahydroisoquinoline derivatives.

Applications De Recherche Scientifique

Neuroprotective Properties

1MeTIQ has been extensively studied for its neuroprotective effects against various neurotoxins that induce dopaminergic neuron dysfunction. Research indicates that it protects neurons from damage caused by substances such as 1-methyl-4-phenylpyridinium ion and rotenone, which are known to induce Parkinsonian symptoms in animal models .

Key Findings:

- Mechanism of Action: 1MeTIQ does not show affinity for dopamine receptors but exerts protective effects through other pathways, possibly by modulating oxidative stress and mitochondrial function .

- Stereoselectivity: The neuroprotective effects of 1MeTIQ are stereoselective, with the (R)-enantiomer demonstrating significant protective capabilities compared to the (S)-enantiomer .

Pain Management

Recent studies have highlighted the efficacy of 1MeTIQ in managing diabetic neuropathic pain (DPN). In models where neuropathy was induced by streptozotocin (STZ), administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia .

Clinical Implications:

- Comparison with Standard Treatments: The analgesic effects of 1MeTIQ were comparable to those of gabapentin, a standard treatment for neuropathic pain .

- Neurotransmitter Modulation: The compound was found to restore altered levels of serotonin and dopamine in the brain of diabetic mice, suggesting a mechanism involving monoaminergic modulation .

Anti-addictive Properties

1MeTIQ has shown promise in combating substance abuse. Studies indicate that it can attenuate the behavioral syndromes associated with addiction, particularly in models involving cocaine self-administration .

Research Insights:

- Mechanism: Its anti-addictive properties may be linked to its ability to modulate dopaminergic pathways and reduce cravings associated with addictive behaviors .

- Potential Therapeutic Use: Given its neuroprotective and anti-addictive properties, 1MeTIQ could be explored as a therapeutic agent for treating substance use disorders.

Summary of Applications

The following table summarizes the applications of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline based on current research:

| Application | Details |

|---|---|

| Neuroprotection | Protects dopaminergic neurons from neurotoxic damage; effective against Parkinson's disease models. |

| Pain Management | Alleviates diabetic neuropathic pain; restores neurotransmitter levels similar to gabapentin. |

| Anti-addiction | Reduces addictive behaviors in models; potential for treating substance use disorders. |

Mécanisme D'action

The mechanism of action of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, such as dopamine and serotonin receptors. Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

- 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

- 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to other tetrahydroisoquinoline derivatives.

Activité Biologique

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (commonly referred to as 1MeTIQ) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 1MeTIQ, drawing from various studies and research findings.

1MeTIQ is a tetrahydroisoquinoline derivative characterized by a methyl group attached to the phenyl ring. The structural formula can be represented as follows:

This compound belongs to a class of biologically active tetrahydroisoquinolines known for their neuroprotective and pharmacological effects.

Neuroprotective Effects

1MeTIQ has demonstrated significant neuroprotective properties, particularly against dopaminergic neurotoxins. Research indicates that it protects neurons from damage caused by substances like rotenone and 6-hydroxydopamine, which are known to induce Parkinsonian symptoms in animal models. The protective effect is believed to be mediated through antioxidant mechanisms and the induction of anti-oxidative enzymes .

Analgesic Properties

The compound exhibits potent analgesic effects in models of diabetic neuropathic pain. In studies involving streptozotocin (STZ)-induced diabetic mice, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. These effects were comparable to those achieved with gabapentin, a standard treatment for neuropathic pain .

Table 1: Effects of 1MeTIQ on Pain Models

| Treatment Group | Dose (mg/kg) | Mechanical Allodynia Reduction (%) | Thermal Hyperalgesia Reduction (%) |

|---|---|---|---|

| Saline Control | - | - | - |

| STZ + DPN | - | 95% (baseline) | Significant |

| Gabapentin | 75 | Comparable to saline | Comparable to saline |

| 1MeTIQ | 15 | Significant | Significant |

| 1MeTIQ | 30 | More pronounced | More pronounced |

| 1MeTIQ | 45 | Highest reduction | Highest reduction |

Modulation of Neurotransmitter Systems

The biological activity of 1MeTIQ is closely linked to its ability to modulate neurotransmitter systems. It has been shown to reverse alterations in serotonin and dopamine levels in the brain associated with diabetic neuropathic pain. This modulation appears to involve interactions with opioid receptors and monoaminergic pathways .

The mechanisms underlying the effects of 1MeTIQ are multifaceted:

- Antioxidant Activity : The compound may exert its neuroprotective effects by reducing oxidative stress in neurons.

- Monoamine Modulation : It reversibly inhibits monoamine oxidase A and B (MAO-A and MAO-B), leading to increased levels of neurotransmitters such as serotonin and dopamine .

- Calcium Influx Inhibition : Experimental data suggest that 1MeTIQ inhibits calcium influx, which is critical in preventing neuronal damage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 1MeTIQ:

- A study demonstrated that treatment with 1MeTIQ significantly improved behavioral outcomes in models of Parkinson's disease by protecting dopaminergic neurons from neurotoxic damage .

- Another investigation revealed that the antihyperalgesic effects of 1MeTIQ were mediated through supraspinal opioidergic and monoaminergic pathways, suggesting its utility in treating chronic pain conditions .

Propriétés

IUPAC Name |

1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMGBFNSCWMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=CC=CC=C3CCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.